Cas no 1255147-66-0 (N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide)

N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide 化学的及び物理的性質
名前と識別子
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- [4-(morpholin-4-ylmethyl)phenyl]methanimidamido benzoate
- N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide
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- インチ: 1S/C19H21N3O3/c20-18(21-25-19(23)17-4-2-1-3-5-17)16-8-6-15(7-9-16)14-22-10-12-24-13-11-22/h1-9H,10-14H2,(H2,20,21)
- InChIKey: GWYURXGMEYCYPZ-UHFFFAOYSA-N
- SMILES: O1CCN(CC2C=CC(/C(=N\OC(C3C=CC=CC=3)=O)/N)=CC=2)CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 5
- 重原子数量: 25
- 回転可能化学結合数: 6
- 複雑さ: 449
- トポロジー分子極性表面積: 77.2
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | N055785-500mg |
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide |
1255147-66-0 | 500mg |
$ 195.00 | 2022-06-03 | ||
Chemenu | CM490824-1g |
N-(Benzoyloxy)-4-(morpholinomethyl)benzimidamide |
1255147-66-0 | 97% | 1g |
$113 | 2023-02-03 | |
TRC | N055785-2000mg |
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide |
1255147-66-0 | 2g |
$ 505.00 | 2022-06-03 | ||
TRC | N055785-1000mg |
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide |
1255147-66-0 | 1g |
$ 315.00 | 2022-06-03 | ||
Chemenu | CM490824-5g |
N-(Benzoyloxy)-4-(morpholinomethyl)benzimidamide |
1255147-66-0 | 97% | 5g |
$306 | 2023-02-03 |
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide 関連文献
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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6. Back matter
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamideに関する追加情報
Professional Introduction to N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide (CAS No. 1255147-66-0)
N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide, identified by its CAS number 1255147-66-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential applications in medicinal chemistry, particularly in the synthesis of bioactive agents. The unique structural features of this molecule, including its benzoyloxy and morpholinylmethyl substituents, contribute to its distinct chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and biological evaluations.
The< strong>N-(Benzoyloxy) moiety in the molecular structure of N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide plays a crucial role in determining its pharmacological profile. Benzoyloxy groups are commonly found in pharmaceutical intermediates due to their ability to enhance metabolic stability and improve solubility in certain solvents. This feature is particularly important in drug design, where optimizing pharmacokinetic properties is essential for achieving therapeutic efficacy. The presence of the benzoyloxy group also suggests potential interactions with biological targets, which can be exploited for the development of new drugs.
The< strong>4-(morpholin-4-ylmethyl) substituent further contributes to the complexity and functionality of this compound. Morpholine derivatives are well-known for their versatility in medicinal chemistry, often serving as key components in drug molecules due to their ability to modulate enzyme activity and receptor binding. The morpholinylmethyl group, in particular, can enhance the binding affinity of a molecule to its target, making it a valuable component in the design of novel therapeutic agents. This moiety is also known to contribute to the solubility and bioavailability of drug candidates, which are critical factors in the development of effective pharmaceuticals.
The core structure of N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide is based on a benzenecarboximidamide backbone, which is a well-studied scaffold in medicinal chemistry. Benzenecarboximidamides have been explored for their potential as kinase inhibitors, protease inhibitors, and other enzyme-targeting agents. The imidamide group provides a site for hydrogen bonding interactions with biological targets, which can be leveraged to enhance binding affinity and selectivity. Additionally, the benzenecarboximidamide core is known to exhibit good metabolic stability, making it an attractive scaffold for drug development.
In recent years, there has been growing interest in the development of small-molecule inhibitors targeting various kinases and proteases involved in cancer and inflammatory diseases. N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide has been identified as a promising candidate for further investigation in this area. Studies have shown that compounds with similar structural features can inhibit the activity of key enzymes involved in tumor growth and progression. The combination of the benzoyloxy and morpholinylmethyl groups may provide unique interactions with these enzymes, leading to potent inhibitory effects.
The pharmacological activity of N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide has been explored through both computational modeling and experimental studies. Computational approaches have been used to predict the binding mode of this compound with potential biological targets, providing insights into its mechanism of action. Experimental studies have confirmed the inhibitory activity of this compound against several target enzymes, supporting its potential as a lead compound for drug development.
In addition to its applications in oncology research, N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide may also have implications in other therapeutic areas. For instance, its structural features suggest potential activity against inflammatory pathways, making it a candidate for the development of anti-inflammatory agents. Furthermore, the compound's ability to modulate enzyme activity could make it useful in treating other diseases associated with abnormal enzyme function.
The synthesis of N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques have been employed to construct the complex framework of this molecule efficiently. The synthesis typically begins with the preparation of key intermediates such as benzoyl chloride derivatives and morpholine derivatives, which are then coupled together through imidamide formation reactions.
The purification process is critical to obtaining high-quality material for subsequent biological evaluations. Techniques such as column chromatography and recrystallization are commonly used to isolate the desired compound from reaction mixtures. Analytical methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are employed to confirm the structural integrity of the synthesized compound.
Ongoing research continues to explore new applications for N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide and related compounds. Novel synthetic strategies are being developed to improve yields and accessibility, while computational studies aim to identify new biological targets for these molecules. Collaborative efforts between academic researchers and industry scientists are accelerating the discovery process by combining expertise in synthetic chemistry, computational modeling, and biological evaluation.
The future prospects for N-(Benzoyloxy)-4-(morpholin-4-ylmethyl)-benzenecarboximidamide are promising given its unique structural features and demonstrated biological activity. Further research is needed to fully elucidate its mechanism of action and optimize its pharmacological properties for therapeutic use. As our understanding of disease pathways continues to evolve, compounds like this one will play an increasingly important role in developing innovative treatments for various diseases.
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